molecular formula C13H14N2O2 B11876061 Cyclobutylmethyl 1H-indazole-3-carboxylate

Cyclobutylmethyl 1H-indazole-3-carboxylate

Cat. No.: B11876061
M. Wt: 230.26 g/mol
InChI Key: OJNQIRGMXQDAGF-UHFFFAOYSA-N
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Description

Cyclobutylmethyl 1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of indazole derivatives, including Cyclobutylmethyl 1H-indazole-3-carboxylate, often employs metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu(OAc)2-catalyzed cyclization and diazotization reactions are commonly used .

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethyl 1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted indazole compounds with various functional groups .

Scientific Research Applications

Cyclobutylmethyl 1H-indazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutylmethyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Cyclobutylmethyl 1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:

    Methyl 1H-indazole-3-carboxylate: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    1H-indazole-3-carboxylic acid: Lacks the ester group present in this compound.

    1H-indazole-3-carboxamide: Contains an amide group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

cyclobutylmethyl 1H-indazole-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c16-13(17-8-9-4-3-5-9)12-10-6-1-2-7-11(10)14-15-12/h1-2,6-7,9H,3-5,8H2,(H,14,15)

InChI Key

OJNQIRGMXQDAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

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